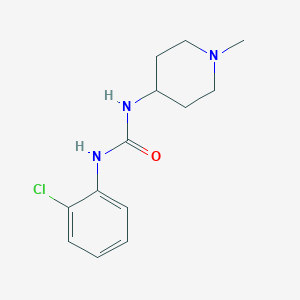
N-(2-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of substituted urea compounds. CPPU is widely used in the agricultural industry to enhance the growth and quality of fruits and vegetables. CPPU has been found to be effective in increasing the size, color, and sugar content of fruits, as well as improving the yield of crops.
Applications De Recherche Scientifique
CPPU has been extensively studied for its plant growth regulatory properties. CPPU has been found to be effective in promoting cell division, elongation, and differentiation, leading to increased fruit size and yield. CPPU has been used in various crops, including grapes, kiwifruit, tomatoes, and strawberries. CPPU has also been studied for its potential use in tissue culture and micropropagation of plants.
Mécanisme D'action
CPPU acts as a cytokinin-like compound that stimulates cell division and differentiation. CPPU binds to the cytokinin receptors in plants, leading to the activation of the cytokinin signaling pathway. The activation of the cytokinin signaling pathway promotes cell division and differentiation, leading to increased fruit size and yield.
Biochemical and Physiological Effects:
CPPU has been found to have various biochemical and physiological effects on plants. CPPU has been shown to increase the sugar content, acidity, and vitamin C content of fruits. CPPU has also been found to improve the antioxidant activity of fruits, leading to increased shelf life and improved quality. CPPU has been shown to have no adverse effects on the nutritional quality of fruits.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU has several advantages for lab experiments. CPPU is easy to synthesize and has a high purity. CPPU is also stable and can be stored for a long time. However, CPPU has some limitations for lab experiments. CPPU is toxic to humans and animals and should be handled with care. CPPU is also expensive, which limits its use in large-scale experiments.
Orientations Futures
CPPU has several potential future directions. CPPU can be used to improve the yield and quality of various crops, leading to increased food production. CPPU can also be used in tissue culture and micropropagation of plants, leading to the production of disease-free and high-quality plants. CPPU can also be used in the development of new plant growth regulators with improved properties. Further research is needed to explore the potential applications of CPPU in the agricultural industry.
Méthodes De Synthèse
CPPU is a synthetic compound that can be synthesized through a multistep process. The synthesis method involves the reaction of 2-chlorobenzoyl isocyanate with 1-methyl-4-piperidinol to form the intermediate compound 2-chlorophenyl-N-methylcarbamate. The intermediate compound is then reacted with ammonia to yield CPPU. The synthesis method of CPPU has been optimized to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-8-6-10(7-9-17)15-13(18)16-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIQDQGZXTTWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
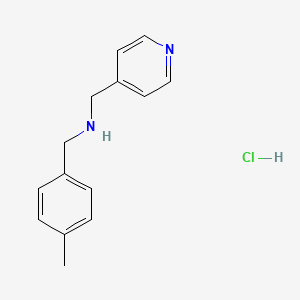

![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
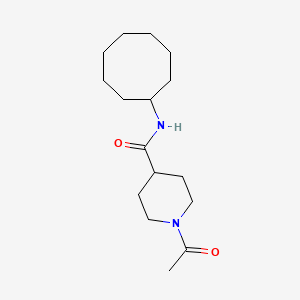
![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
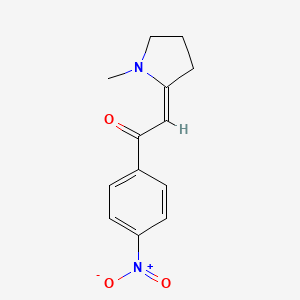
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)
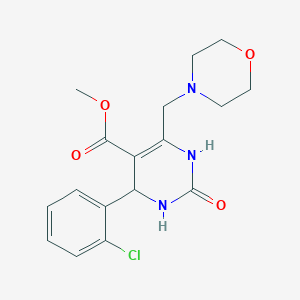
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)